molecular formula C19H19F4N3O B6451872 N-[1-(2-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549035-49-4

N-[1-(2-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6451872
CAS No.: 2549035-49-4
M. Wt: 381.4 g/mol
InChI Key: WRPIVOXXPSLGLF-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 3-position and a methyl group at the 2-amine position.

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in bioactive molecules.
  • Piperidine scaffold: Provides conformational flexibility, often utilized in central nervous system (CNS)-targeting drugs.

Properties

IUPAC Name

(2-fluorophenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O/c1-25(17-15(19(21,22)23)8-4-10-24-17)13-6-5-11-26(12-13)18(27)14-7-2-3-9-16(14)20/h2-4,7-10,13H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPIVOXXPSLGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=CC=C2F)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related compounds, emphasizing substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound ~C₂₀H₂₀F₄N₃O ~418.39 2-Fluorobenzoyl, N-methyl, 3-(trifluoromethyl)pyridin-2-amine -
BB56680 (N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine) C₁₈H₂₄F₃N₅O₂S 431.48 (1,3,5-Trimethylpyrazol-4-yl)sulfonyl, N-methyl, 3-(trifluoromethyl)pyridin-2-amine
N-Piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine C₁₁H₁₄F₃N₃ 257.24 Trifluoromethylpyridine, piperidin-1-yl
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.20 Trifluoromethylphenylpiperazine, cyclopentyl, tetrahydro-2H-pyran
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.28 Pyridinylpyrazole, cyclopropylamine

Substituent-Driven Differences

a. Piperidine Modifications
  • Target Compound vs. BB56680: The target compound’s 2-fluorobenzoyl group contrasts with BB56680’s sulfonylpyrazole substituent.
  • N-Piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine : Lacks the benzoyl group, simplifying the structure but reducing steric bulk, which could affect target selectivity .
b. Aromatic and Heterocyclic Variations
  • Trifluoromethylphenylpiperazine Derivatives (): These compounds incorporate a piperazine ring linked to a trifluoromethylphenyl group and a cyclopentyl-tetrahydro-2H-pyran system.
  • Pyrazole Derivatives (): N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine demonstrates how pyrazole cores paired with amine substituents can modulate receptor interactions, though lacking the trifluoromethyl group reduces electronic effects .

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